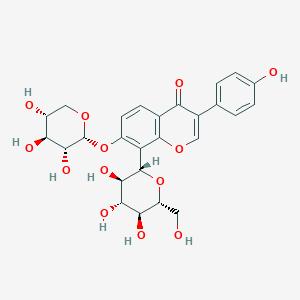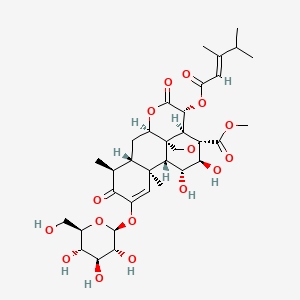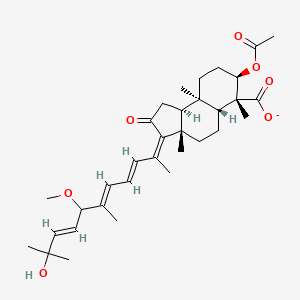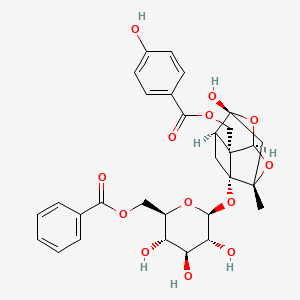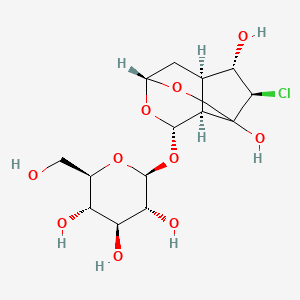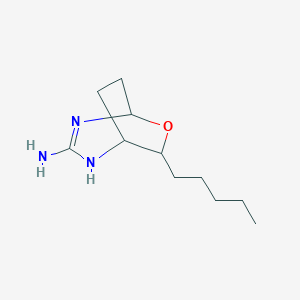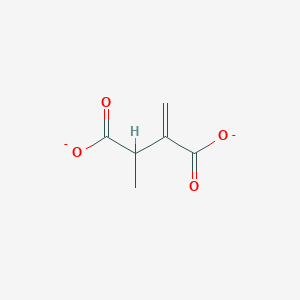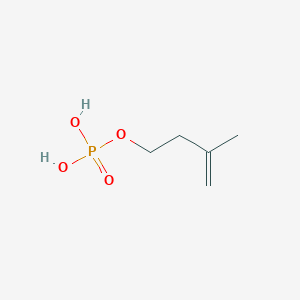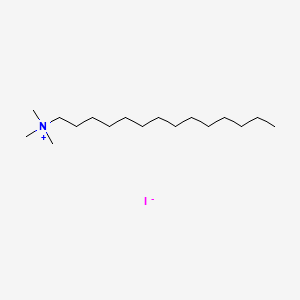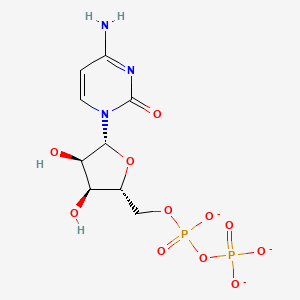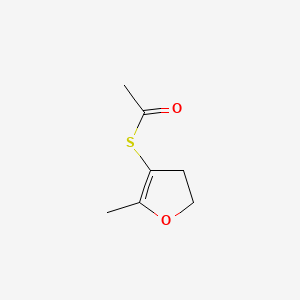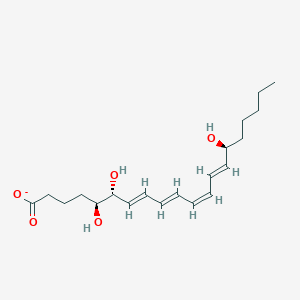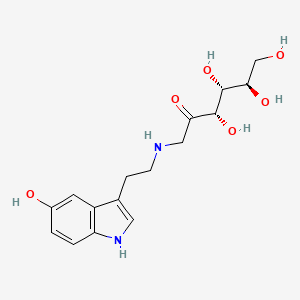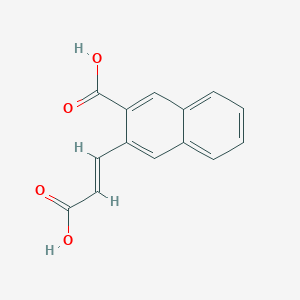
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid is a naphthoic acid.
Aplicaciones Científicas De Investigación
Labelling Agent in Chromatography
Yasaka et al. (1990) discussed the use of a derivative of naphthalene carboxylic acid as a labelling agent for carboxylic acids in liquid chromatography, enabling ultraviolet and fluorescent detection. This application is significant for analytical chemistry, especially in detecting trace amounts of carboxylic acids in biological samples like mouse brain (Yasaka et al., 1990).
Biodegradation of Polycyclic Aromatic Hydrocarbons
Zhang, Sullivan, and Young (2004) identified carboxylated naphthalene derivatives as intermediates in the biodegradation pathway of polycyclic aromatic hydrocarbons (PAHs), a class of environmental contaminants. This research suggests that naphthalene carboxylic acids play a role in the microbial breakdown of PAHs (Zhang, Sullivan, & Young, 2004).
Synthesis of Pharmaceutical Intermediates
Ashworth et al. (2003) described a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This highlights the role of naphthalene carboxylic acids in pharmaceutical synthesis (Ashworth et al., 2003).
Environmental Remediation
Meckenstock et al. (2000) researched anaerobic naphthalene degradation, emphasizing the significance of naphthalene carboxylic acids in environmental remediation, particularly in the breakdown of complex hydrocarbons (Meckenstock et al., 2000).
Organic Chemistry and Enzyme Inhibition
Baston, Salem, and Hartmann (2002) synthesized novel naphthalene carboxylic acids and evaluated their role as enzyme inhibitors. This research showcases the potential of naphthalene carboxylic acids in enzyme-related studies (Baston, Salem, & Hartmann, 2002).
Coordination Chemistry and Luminescence
Zhao et al. (2020) explored the use of naphthalene carboxylic acids in coordination polymers, demonstrating their application in luminescence and the removal of environmental contaminants. This illustrates the diverse applications of naphthalene carboxylic acids in both chemistry and environmental sciences (Zhao et al., 2020).
Propiedades
Nombre del producto |
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid |
|---|---|
Fórmula molecular |
C14H10O4 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3-[(E)-2-carboxyethenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)/b6-5+ |
Clave InChI |
BWVRZRDHGKPOON-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



